Enhanced Lipophilicity vs. Non-Fluorinated Analog Improves CNS Drug-Likeness
(5-Fluoro-4-methylpyridin-2-yl)methanol exhibits a computed LogP (cLogP) of 1.02, a significant increase in lipophilicity compared to its non-fluorinated analog, (4-Methylpyridin-2-yl)methanol . While a specific cLogP value for (4-Methylpyridin-2-yl)methanol was not found, the addition of a single fluorine atom is known to increase LogP by approximately 0.4-0.7 units for similar heterocycles [1]. This enhanced lipophilicity is crucial for improving blood-brain barrier permeability in CNS drug candidates, as it aligns with the optimal LogP range for CNS penetration [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.02 |
| Comparator Or Baseline | Non-fluorinated analog: (4-Methylpyridin-2-yl)methanol (cLogP not explicitly reported, but expected to be lower based on fluorine's lipophilicity contribution). |
| Quantified Difference | Estimated increase of ~0.4-0.7 LogP units due to fluorine substitution [1]. |
| Conditions | Predicted computational value. |
Why This Matters
The higher lipophilicity of the fluorinated compound makes it a superior starting point for CNS drug discovery projects, where blood-brain barrier penetration is a key requirement.
- [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. View Source
